

A Technical Guide to Carbobenzoxyproline: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbobenzoxyproline

Cat. No.: B1668355

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Introduction

N-Carbobenzoxy-L-proline, also known as N-Benzyloxycarbonyl-L-proline or Cbz-L-Proline, is a pivotal derivative of the amino acid L-proline. Its structure incorporates a benzyloxycarbonyl (Cbz or Z) group attached to the proline nitrogen, a modification first introduced in the 1930s by Max Bergmann and Leonidas Zervas as a foundational strategy in modern peptide synthesis. [1][2] This protecting group is stable under various conditions but can be selectively removed, making Cbz-L-proline an indispensable building block for the stepwise assembly of peptides. [1][2]

Beyond its classical role in synthetic chemistry, **Carbobenzoxyproline** has been identified as a potent and specific inhibitor of prolidase, a metalloenzyme responsible for cleaving dipeptides with C-terminal proline or hydroxyproline residues. [3][4] This inhibitory action makes it a valuable chemical tool for researchers studying prolidase function and its role in pathologies such as prolidase deficiency (PD). [5] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activity, and key experimental protocols related to **Carbobenzoxyproline** for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Carbobenzoxypoline is structurally characterized by the L-proline pyrrolidine ring where the secondary amine is protected as a benzyl carbamate. This Cbz group prevents the amine from participating in unwanted reactions during peptide bond formation.

Identifier	Value
IUPAC Name	(2S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid[3][6]
CAS Number	1148-11-4[6]
Molecular Formula	C ₁₃ H ₁₅ NO ₄ [3][6]
Synonyms	Benzyloxycarbonyl-L-proline, Carbobenzoxo-L-proline, Cbz-Pro-OH, Z-L-Proline, N-Cbz-L-proline[3][6]

Physicochemical Properties

The physical and chemical properties of **Carbobenzoxypoline** are summarized below. It typically appears as a white to off-white crystalline powder.[1]

Property	Value
Molecular Weight	249.27 g/mol [3]
Melting Point	75 - 78 °C[3]
pKa (Predicted)	3.99 ± 0.20[7]
Appearance	White to off-white crystalline powder or crystals[1]
Optical Rotation	[α] ²⁰ /D -60° (c=1 in Acetic Acid)[3]; -40° (c=2 in Ethanol)

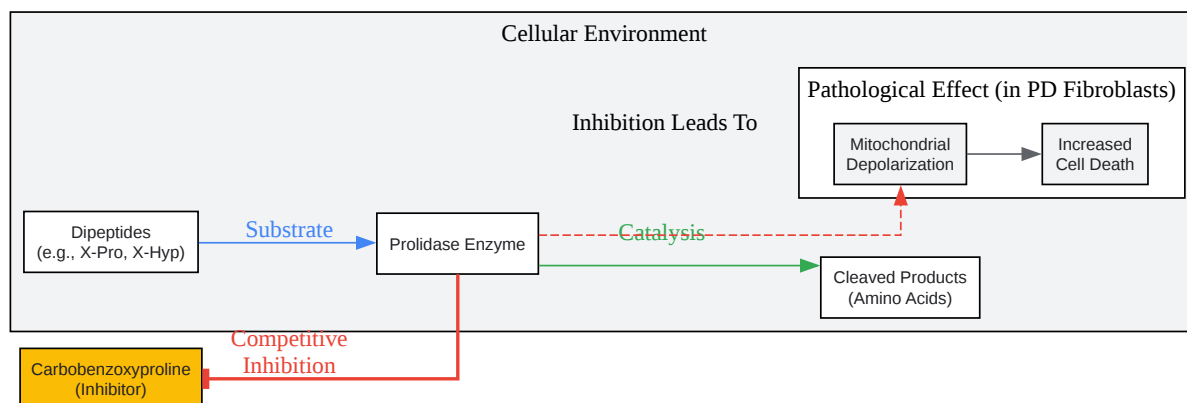
Solubility

Carbobenzoxypoline exhibits solubility in various organic solvents and aqueous mixtures, which is critical for its use in both synthesis and biological assays.

Solvent/System	Observation/Concentration
Methanol	Almost transparent solubility[3][4]
In Vivo Formulation 1	≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]
In Vivo Formulation 2	≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[5]
In Vivo Formulation 3	≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% Corn Oil[5]

Biological Activity: Prolidase Inhibition

Carbobenzoxypoline is a well-documented competitive inhibitor of prolidase.[5] Prolidase is a specific exopeptidase that plays a crucial role in the final stages of collagen degradation by cleaving iminodipeptides. By inhibiting this enzyme, **Carbobenzoxypoline** serves as a critical tool for studying the biological consequences of impaired prolidase activity, as seen in prolidase deficiency. Research on fibroblasts from patients with this condition has shown that treatment with **Carbobenzoxypoline** can induce mitochondrial depolarization and increase cellular death, providing insights into the disease's cellular pathology.[5]



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Caption: Mechanism of Prolidase inhibition by **Carbobenzoxypoline**.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and application of **Carbobenzoxypoline**.

4.1. Synthesis of N-Benzylloxycarbonyl-L-proline

This protocol describes the reaction of L-proline with benzyl chloroformate to yield the Cbz-protected product.^[1]

Materials:

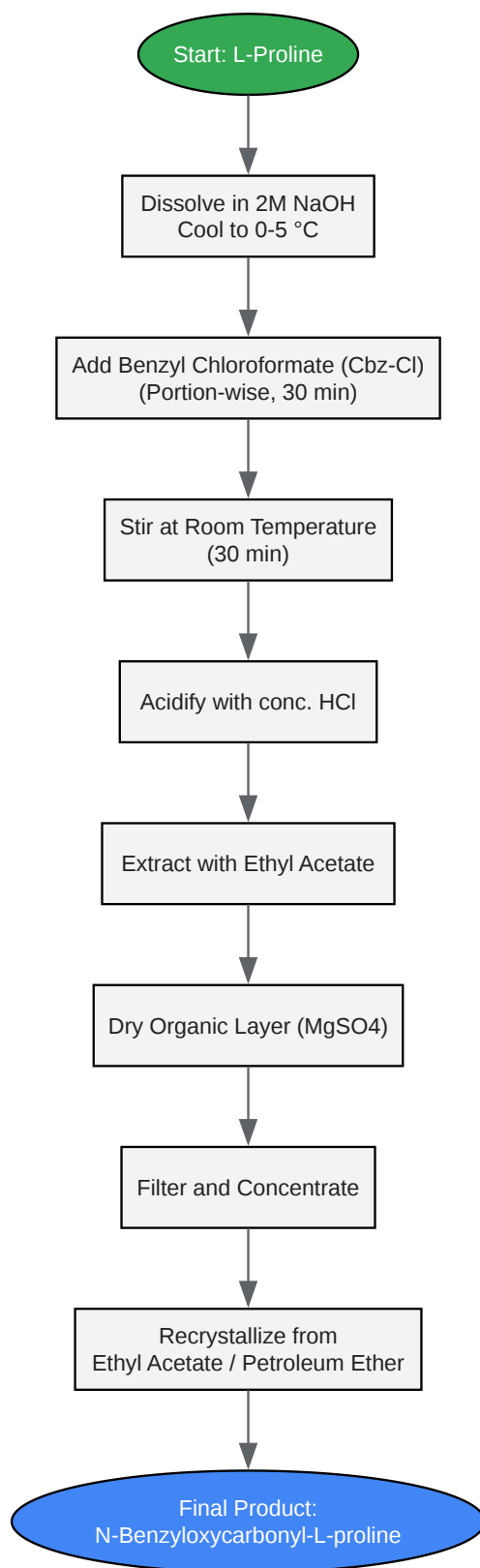
- L-Proline
- 2 M Sodium Hydroxide (NaOH) solution
- Benzyl chloroformate (Z-Cl or Cbz-Cl)
- Concentrated Hydrochloric Acid (HCl)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)
- Petroleum ether

Procedure:

- **Dissolution:** Dissolve L-proline (e.g., 10.0 g, 87 mmol) in 2 M NaOH solution (40 mL) in a suitable flask.
- **Cooling:** Cool the solution to 0–5 °C using an ice-water bath.
- **Addition of Protecting Group:** Add benzyl chloroformate (e.g., 20.5 g, 120 mmol) portion-wise to the L-proline solution over 30 minutes, maintaining the temperature at 0–5 °C. Ensure

vigorous stirring or occasional shaking.

- Warming: Remove the ice bath and continue stirring for an additional 30 minutes, allowing the reaction mixture to warm to room temperature.
- Acidification & Extraction (Purification):
 - Acidify the mixture to Congo red by carefully adding concentrated HCl.
 - Extract the resulting oil into ethyl acetate.
 - Dry the organic extract over anhydrous magnesium sulfate.
- Isolation & Recrystallization (Purification):
 - Filter the mixture to remove the drying agent.
 - Concentrate the filtrate in vacuo.
 - Purify the residue by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the final product.



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Caption: Workflow for the synthesis and purification of **Carbobenzoxyproline**.

4.2. Preparation of Solutions for In Vivo Studies

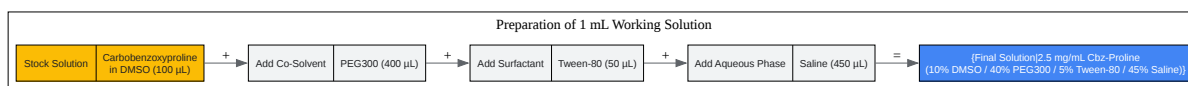
For animal studies, **Carbobenzoxypoline** must be dissolved in a biocompatible vehicle. The following protocol provides a method for preparing a clear, injectable solution.[5]

Materials:

- **Carbobenzoxypoline**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- **Stock Solution:** Prepare a concentrated stock solution of **Carbobenzoxypoline** in DMSO (e.g., 25 mg/mL).
- **Working Solution Preparation (Example for 1 mL):**
 - Take 100 μ L of the DMSO stock solution.
 - Add 400 μ L of PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix again until the solution is homogeneous.
 - Add 450 μ L of saline to reach a final volume of 1 mL and mix.
- **Usage:** It is recommended to prepare this working solution fresh on the day of use for in vivo experiments. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.



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Caption: Workflow for preparing a **Carbobenzoxypoline** solution for in vivo use.

4.3. In Vivo Prolidase Inhibition Protocol

This protocol outlines a general method for assessing the inhibitory effect of **Carbobenzoxypoline** on erythrocyte prolidase activity in a mouse model.[5]

Experimental Design:

- Animal Model: Mice.
- Test Compound: **Carbobenzoxypoline**, prepared as described in Protocol 4.2.
- Dosage: 60 mg/kg.
- Administration Route: Injection (e.g., intraperitoneal).
- Frequency: Once daily.
- Duration: 3 weeks.
- Endpoint: Measurement of prolidase activity in erythrocytes, which is expected to be significantly reduced compared to a vehicle-treated control group.

Conclusion

N-Carbobenzoxy-L-proline remains a cornerstone of synthetic peptide chemistry and a valuable probe for biochemical research. Its well-defined chemical properties, coupled with robust synthesis protocols, ensure its continued utility. Furthermore, its specific inhibitory action against prolidase provides a powerful tool for investigating collagen metabolism and related

genetic disorders, making it a molecule of significant interest to both chemists and biomedical researchers.

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- To cite this document: BenchChem. [A Technical Guide to Carbobenzoxypoline: Chemical Properties, Structure, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668355#carbobenzoxypoline-chemical-properties-and-structure>]

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